N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
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Overview
Description
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with 4-(2,4-dichloro-benzoylamino)-phenylamine under appropriate conditions. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of thiophene-2-carboxylic acid derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene-2-carboxylic acid derivatives with additional functional groups, while reduction can lead to the formation of thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amine.
Scientific Research Applications
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: Another monocarboxylic acid of thiophene with different substitution patterns.
Suprofen: A nonsteroidal anti-inflammatory drug derived from thiophene-2-carboxylic acid.
Articaine: A local anesthetic with a thiophene ring structure.
Uniqueness
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzoyl group enhances its potential as a pharmacologically active compound, distinguishing it from other thiophene derivatives .
Properties
Molecular Formula |
C18H12Cl2N2O2S |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-11-3-8-14(15(20)10-11)17(23)21-12-4-6-13(7-5-12)22-18(24)16-2-1-9-25-16/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
PYPSSRJJZPAONK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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